molecular formula C13H16BrN3O2 B7176963 Methyl 6-(5-bromopyrimidin-2-yl)-6-azaspiro[2.5]octane-2-carboxylate

Methyl 6-(5-bromopyrimidin-2-yl)-6-azaspiro[2.5]octane-2-carboxylate

Cat. No.: B7176963
M. Wt: 326.19 g/mol
InChI Key: LJZXXTDFLSSMEU-UHFFFAOYSA-N
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Description

Methyl 6-(5-bromopyrimidin-2-yl)-6-azaspiro[25]octane-2-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(5-bromopyrimidin-2-yl)-6-azaspiro[2.5]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Spirocyclization: The spirocyclic structure is formed by reacting the bromopyrimidine intermediate with a suitable spirocyclic precursor under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(5-bromopyrimidin-2-yl)-6-azaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized products such as ketones or aldehydes.

    Reduction: Formation of reduced products such as alcohols.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 6-(5-bromopyrimidin-2-yl)-6-azaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 6-(5-bromopyrimidin-2-yl)-6-azaspiro[2.5]octane-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides rigidity and unique spatial orientation, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: A simpler analog that lacks the spirocyclic structure.

    6-Azaspiro[2.5]octane Derivatives: Compounds with similar spirocyclic cores but different substituents.

Uniqueness

Methyl 6-(5-bromopyrimidin-2-yl)-6-azaspiro[2.5]octane-2-carboxylate is unique due to its combination of a bromopyrimidine moiety and a spirocyclic structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.

Properties

IUPAC Name

methyl 6-(5-bromopyrimidin-2-yl)-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2/c1-19-11(18)10-6-13(10)2-4-17(5-3-13)12-15-7-9(14)8-16-12/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZXXTDFLSSMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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